molecular formula C20H14O8 B564540 Isodaphnoretin B CAS No. 944824-29-7

Isodaphnoretin B

Cat. No.: B564540
CAS No.: 944824-29-7
M. Wt: 382.324
InChI Key: UKSJYKPMAYMIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isodaphnoretin B is a compound that can be isolated from the roots of S. chamaejasme . It is classified as a Phenylpropanoid .


Synthesis Analysis

The synthesis of this compound involves the use of silica gel column chromatography to isolate the compounds, and spectroscopic techniques such as NMR, UV, IR, MS, and optical rotations for structural elucidation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H14O8 . The compound belongs to the class of Phenylpropanoids .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 382.32 . More detailed physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

  • Isodaphnoretin B as a New Bicoumarin Compound : A study identified this compound as a new bicoumarin compound isolated from the root of Stellera chamaejasme. This discovery was made using silica gel column chromatography and various spectroscopic techniques for structural elucidation (Yang & Chen, 2006).

  • Isolation and Identification of Isodaphnoretin : Another study focused on the isolation and identification of a new dicoumarin, named isodaphnoretin, from the roots of Daphne genkwa. The structure was established through a combination of spectroscopic analyses (Zheng & Shi, 2004).

  • Effect of Daphnoretin on Cancer Cells : Though not directly related to this compound, a study on daphnoretin, another compound from the same plant genus, showed anticancer effects on A549 lung cancer cells. This study observed that daphnoretin inhibited cell proliferation and induced apoptosis through regulation of the B-cell lymphoma-2 gene family (Jiang et al., 2014).

Safety and Hazards

The safety and hazards associated with Isodaphnoretin B are not explicitly mentioned in the retrieved sources .

Properties

IUPAC Name

7-hydroxy-5,6-dimethoxy-3-(2-oxochromen-7-yl)oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O8/c1-24-18-12-8-16(20(23)28-15(12)9-13(21)19(18)25-2)26-11-5-3-10-4-6-17(22)27-14(10)7-11/h3-9,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSJYKPMAYMIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=O)C(=C2)OC3=CC4=C(C=C3)C=CC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Isodaphnoretin B and where was it discovered?

A1: this compound is a newly discovered bicoumarin, a type of organic compound formed by the linkage of two coumarin molecules. [] It was isolated from the root of Stellera chamaejasme, a plant known for its medicinal properties. []

Q2: What is the chemical structure of this compound?

A2: The research paper describes this compound as 7-hydroxy-5, 6-dimethoxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one. [] This detailed chemical name provides insight into the specific arrangement of atoms and functional groups within the molecule.

Q3: What methods were used to characterize this compound?

A3: The researchers utilized various spectroscopic techniques to determine the structure of this compound. These techniques included Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Optical rotation was also employed to understand the compound's interaction with polarized light. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.